
N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methyl-4-phenylisoxazol-5-yl)benzamide is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-4-phenylisoxazol-5-yl)benzamide typically involves the reaction of 3-methyl-4-phenylisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for N-(3-Methyl-4-phenylisoxazol-5-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methyl-4-phenylisoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amides.
Wissenschaftliche Forschungsanwendungen
N-(3-Methyl-4-phenylisoxazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Wirkmechanismus
The mechanism of action of N-(3-Methyl-4-phenylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide
- N-(3-Methyl-4-phenylisoxazol-5-yl)benzamide derivatives with different substituents on the isoxazole ring or benzamide moiety
Uniqueness
N-(3-Methyl-4-phenylisoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the isoxazole ring and the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its significance compared to similar compounds.
Eigenschaften
CAS-Nummer |
945300-71-0 |
|---|---|
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-15(13-8-4-2-5-9-13)17(21-19-12)18-16(20)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,20) |
InChI-Schlüssel |
JIFDQANMPZGOIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


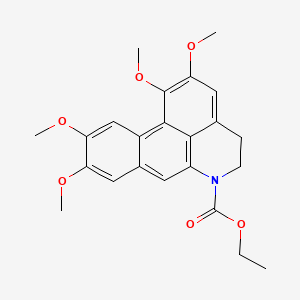
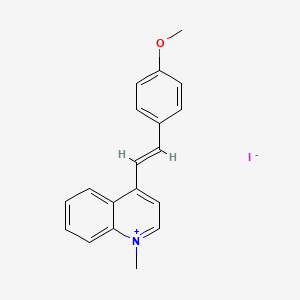
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
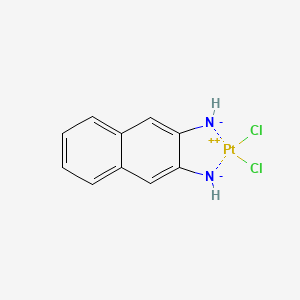

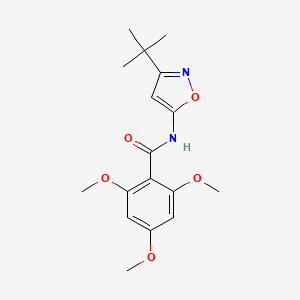
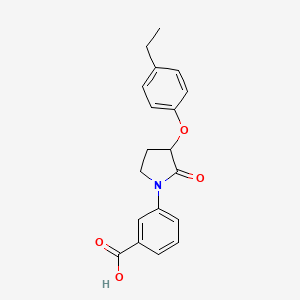
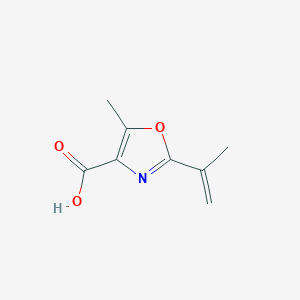
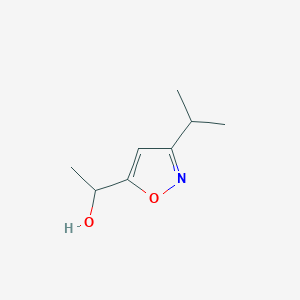
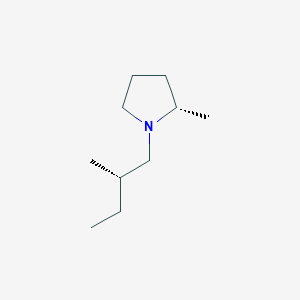
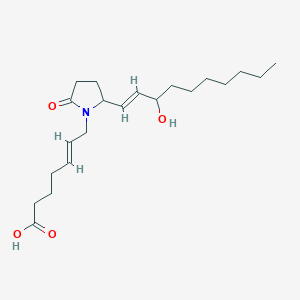
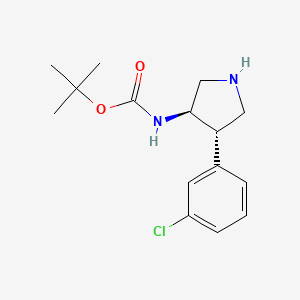
![2-(Bromomethyl)-6-methylbenzo[d]oxazole](/img/structure/B12889444.png)

